molecular formula C11H13NO4S B12514432 1-Tosylazetidine-2-carboxylic acid

1-Tosylazetidine-2-carboxylic acid

Cat. No.: B12514432
M. Wt: 255.29 g/mol
InChI Key: PCZMDMOEFYSSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tosylazetidine-2-carboxylic acid (CAS 174740-80-8) is a chiral azetidine derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. This compound features a tosyl-protected nitrogen and a carboxylic acid functional group, making it a versatile precursor for the construction of more complex molecules containing the azetidine ring system . The azetidine core is a four-membered nitrogen-containing heterocycle that is of significant research interest as a constrained analog of more common biological motifs. Notably, the parent structure, azetidine-2-carboxylic acid, is a natural proline analog found in some plants and is studied for its ability to be misincorporated into proteins, which can alter protein folding and function . Researchers utilize this tosyl-protected variant to explore novel chemical spaces, particularly in the synthesis of pharmacologically active compounds, constrained amino acids, and as a scaffold in drug discovery programs. The compound requires storage under an inert atmosphere at room temperature . Handling should follow standard laboratory safety protocols. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZMDMOEFYSSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Tosylazetidine 2 Carboxylic Acid and Its Stereoisomers

De Novo Synthetic Routes to the Azetidine (B1206935) Core Incorporating the Carboxylic Acid Moiety

The de novo synthesis of the azetidine-2-carboxylic acid scaffold is a primary strategy, establishing the core ring structure with the carboxylic acid or a suitable precursor already in place. These routes often rely on intramolecular cyclization of carefully designed linear precursors.

Cyclization Strategies for Azetidine Ring Formation

The formation of the azetidine ring is most commonly achieved through intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group at the γ-position of a butyrate (B1204436) derivative. A classic approach involves the cyclization of a γ-amino-α-halobutyric acid under basic conditions acs.orgwikipedia.org. For instance, treatment of α,γ-diaminobutyric acid dihydrochloride (B599025) with nitrous and hydrochloric acids yields γ-amino-α-chlorobutyric acid, which then cyclizes upon treatment with barium hydroxide (B78521) to form azetidine-2-carboxylic acid acs.org.

More modern and efficient methods often start from readily available chiral pool materials like L-aspartic acid. In one such strategy, L-aspartic acid is converted into a suitably protected alcohol derivative. The key step is an intramolecular N-alkylation, where the nitrogen atom displaces a leaving group, a reaction that can be significantly accelerated using microwave heating bohrium.com. Another approach utilizes the intramolecular cyclization of N-tosyl-γ-hydroxy-α-amino acid derivatives, where the hydroxyl group is activated, for example, by conversion to a mesylate or tosylate, to facilitate the ring-forming nucleophilic substitution by the tosylamide nitrogen.

Palladium-catalyzed intramolecular γ-C(sp³)–H amination has also emerged as a powerful tool for synthesizing functionalized azetidines rsc.org. This method allows for the direct formation of the C-N bond, constructing the azetidine ring from an acyclic amine precursor with high efficiency rsc.org.

Asymmetric Induction in Azetidine Stereocenter Generation

Controlling the stereochemistry at the C2 position is crucial for producing enantiopure 1-tosylazetidine-2-carboxylic acid. A primary strategy is the use of chiral starting materials from the "chiral pool." L-aspartic acid is a common and inexpensive starting material, where the inherent chirality is preserved throughout the synthetic sequence to yield L-azetidine-2-carboxylic acid derivatives bohrium.com.

Another effective method for asymmetric synthesis involves the use of a chiral auxiliary. For example, optically active α-methylbenzylamine can be used to introduce chirality. This auxiliary directs the stereochemical outcome of key bond-forming reactions, and after the azetidine ring is formed, it can be cleaved to provide the enantiomerically enriched product. This approach has been successfully used to prepare both enantiomers of azetidine-2-carboxylic acid in practical quantities over five to six steps nih.gov.

Resolution of a racemic mixture is another viable, albeit less direct, method. In this approach, a racemic azetidine derivative, such as 1-benzyl-azetidine-2-carboxylic acid, is reacted with a chiral resolving agent, like D-α-phenylethylamine, to form diastereomeric salts. These salts can be separated by crystallization, and subsequent removal of the resolving agent and the benzyl (B1604629) group yields the enantiopure (S)-azetidine-2-carboxylic acid google.com.

Functional Group Interconversions Leading to this compound from Precursors

Once the azetidine ring with a C2-substituent is formed, several functional group interconversions (FGIs) are necessary to arrive at the final target molecule, this compound.

The introduction of the tosyl group onto the azetidine nitrogen is a key FGI. This is typically achieved by reacting the secondary amine of an azetidine-2-carboxylic acid ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270) vanderbilt.edu.

The carboxylic acid moiety is often carried through the synthesis as a more stable and less reactive ester or nitrile. The hydrolysis of these precursors is a critical final step. For example, enantiopure 2-cyano azetidines can be hydrolyzed to the corresponding azetidine-2-carboxylic acids without cleavage of the strained four-membered ring researchgate.net. Similarly, ester groups, such as methyl or tert-butyl esters, which are used to protect the carboxylic acid during earlier synthetic steps, can be deprotected under acidic or basic conditions to yield the final carboxylic acid bohrium.comimperial.ac.uk. Ozonolysis of an alkene can also be used to generate a carboxylic acid, representing another FGI pathway imperial.ac.uk.

An example of a reaction sequence involving these FGIs is the conversion of L-aspartic acid to N-Ts-L-Aze. The process involves protection, reduction of one carboxylic acid to an alcohol, activation of the alcohol, cyclization, and finally, tosylation of the nitrogen and deprotection of the remaining carboxylic acid bohrium.com.

Protecting Group Strategies in the Synthesis of Azetidine-2-carboxylic Acids

The synthesis of this compound is a multistep process that necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions nih.gov. The choice of protecting groups and the strategy for their removal (orthogonality) are critical for a successful synthesis bohrium.comnih.gov.

For the amine functionality, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Cbz group is commonly removed by catalytic hydrogenation bohrium.com. The (2-trimethylsilyl)ethanesulfonyl (SES) group has also been employed, acting as both a protecting group and an activator for the amine function during cyclization bohrium.com.

The carboxylic acid is usually protected as an ester, such as a methyl, ethyl, or tert-butyl ester. Methyl and ethyl esters are typically cleaved by saponification with a base like sodium hydroxide, whereas the tert-butyl ester is cleaved under acidic conditions, often concomitantly with a Boc group bohrium.comyoutube.com. The choice of ester is dictated by the reaction conditions planned for subsequent steps to ensure its stability.

The orthogonality of these protecting groups is essential. For instance, a synthetic route might employ a Cbz group on the nitrogen and a tert-butyl ester for the acid. The Cbz group can be selectively removed by hydrogenation, leaving the tert-butyl ester intact for further reactions. Conversely, the tert-butyl ester can be removed with acid without affecting the Cbz group. This allows for the selective manipulation of different parts of the molecule bohrium.com.

Protecting GroupFunctionality ProtectedCommon Deprotection Conditions
tert-Butoxycarbonyl (Boc)AmineTrifluoroacetic acid (TFA), HCl
Benzyloxycarbonyl (Cbz)AmineCatalytic Hydrogenation (H₂, Pd/C)
(2-Trimethylsilyl)ethanesulfonyl (SES)AmineFluoride source (e.g., TBAF)
tert-Butyl (tBu) EsterCarboxylic AcidTrifluoroacetic acid (TFA), HCl
Methyl/Ethyl EsterCarboxylic AcidSaponification (e.g., LiOH, NaOH)

Chemoenzymatic and Biosynthetic Approaches to Enantiopure Azetidine-2-carboxylic Acid Frameworks

Chemoenzymatic and biosynthetic methods offer highly selective and environmentally friendly alternatives to classical organic synthesis for producing enantiopure azetidine-2-carboxylic acid.

Recent research has elucidated the biosynthetic pathway of azetidine-2-carboxylic acid (AZE) in bacteria nih.gov. It has been discovered that AZE synthases catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to produce the strained azetidine ring nih.gov. This enzymatic transformation provides a direct biological route to the AZE core. Building on this knowledge, a de novo biosynthetic pathway for L-Aze production has been engineered in Escherichia coli. This was achieved by designing a biological route via the methionine salvage pathway (Yang Cycle), demonstrating the potential for cost-effective and sustainable production of L-Aze using industrial microorganisms acs.org.

Chemoenzymatic strategies often involve the use of isolated enzymes to perform specific transformations with high stereoselectivity. For instance, lipases can be used for the kinetic resolution of racemic azetidine esters. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed acid enantiomer. While specific examples for this compound are not prevalent, this is a well-established technique for producing a wide range of chiral molecules.

Green Chemistry Principles and Sustainable Synthesis of Azetidine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like azetidine derivatives to reduce environmental impact. Key strategies include the use of photocatalysis, one-pot reactions, and the avoidance of hazardous reagents.

Photochemical methods, such as the aza Paternò-Büchi reaction, offer a sustainable route to azetidines. This [2+2] photocycloaddition between an imine and an alkene can be mediated by visible light, providing a powerful method for constructing the four-membered ring under mild conditions researchgate.netnih.govchemrxiv.org. This approach minimizes the need for harsh reagents and high temperatures, aligning with green chemistry principles bohrium.comresearchgate.net. The operational simplicity and broad scope of these reactions make them an attractive and sustainable alternative to traditional methods nih.govchemrxiv.org.

Green Chemistry ApproachApplication in Azetidine SynthesisBenefit
Photocatalysis Aza Paternò-Büchi reaction for ring formation researchgate.netnih.govchemrxiv.org.Uses visible light, mild conditions, reduces need for harsh reagents.
One-Pot Synthesis Cyclocondensation of dihalides and amines organic-chemistry.org.Reduces solvent waste, energy, and purification steps.
Microwave Irradiation To accelerate cyclization reactions bohrium.com.Faster reaction times, often higher yields, and reduced energy consumption.
Use of Eco-friendly Catalysts Silica-supported acids for cyclization.Reusable, non-toxic catalysts reduce waste.

Total Synthesis of Complex Molecular Architectures Incorporating Azetidine-2-carboxylic Acid Fragments

The unique strained four-membered ring of azetidine-2-carboxylic acid and its derivatives, such as this compound, has positioned them as valuable chiral building blocks in the total synthesis of various complex natural products. The inherent ring strain and defined stereochemistry of these synthons allow for their elaboration into more complex structures, making them attractive starting points for the synthesis of biologically active molecules. This section will detail the incorporation of azetidine-2-carboxylic acid fragments into the total synthesis of notable molecular architectures.

The phytosiderophores of the mugineic acid family are a class of non-proteinogenic amino acids that play a crucial role in iron uptake in graminaceous plants. researchgate.netnih.gov Their structure features an azetidine-2-carboxylic acid moiety as a key component. The total synthesis of these molecules and their isotopically labeled analogues has been a subject of interest to confirm their structure and to study their biological function. nih.gov

A divergent synthetic strategy has been successfully employed for the synthesis of mugineic acids. nih.gov This approach often utilizes (S)-azetidine-2-carboxylic acid as a chiral precursor. An efficient route to this starting material has been established in five steps with a total yield of 48% via malonic ester intermediates. oup.com A key step in this process is the formation of the four-membered ring from dimethyl (S)-(1′-methyl)benzylaminomalonate by treatment with 1,2-dibromoethane (B42909) and cesium carbonate, achieving a 99% yield. oup.com

In the context of complex natural products, the synthesis of penaresidins, cytotoxic marine alkaloids isolated from the Penares sponge, provides a compelling example of the utility of azetidine-containing building blocks. researchgate.netresearchgate.net These compounds feature a highly functionalized azetidine core. thieme-connect.com Synthetic strategies towards penaresidins often involve the construction of the azetidine ring as a key step.

One divergent synthesis of penaresidin (B1208786) B and its straight-chain analogue involved the construction of the azetidine ring via an SN2-type cyclization of a protected 2,3-syn-3,4-syn-4-amino-1,3-dihydroxyhept-6-en-2-yl mesylate. researchgate.net This was followed by a late-stage introduction of the alkyl side chain through olefin cross-metathesis of a 4-allylazetidine intermediate with a terminal alkene. researchgate.net Another concise, high-yielding synthesis of penaresidin B utilized a novel strategy for accessing a 3-amino-2,3-dideoxysugar precursor, which was then converted to the functionalized azetidine aldehyde in eight steps. rsc.org

The following tables summarize key aspects of the synthetic strategies for these complex molecules.

Table 1: Key Synthetic Strategies for Mugineic Acid Derivatives

PrecursorKey ReactionProductReference
Dimethyl (S)-(1′-methyl)benzylaminomalonateRing formation with 1,2-dibromoethane and cesium carbonate(S)-Azetidine-2-carboxylic acid oup.com
13C2-bromoacetic acid, 13C2-glycineEnantioselective phase-transfer catalysis and diastereoselective aldol (B89426) condensation13C2-labeled mugineic and avenic acids nih.gov

Table 2: Selected Synthetic Approaches to Penaresidin Alkaloids

Target MoleculeKey Synthetic StepPrecursor/IntermediateReference
Penaresidin BSN2 type cyclizationProtected 2,3-syn-3,4-syn-4-amino-1,3-dihydroxyhept-6-en-2-yl mesylate researchgate.net
Penaresidin BOlefin cross-metathesis4-allylazetidine researchgate.net
Penaresidin BRegio- and stereoselective tandem hydroamination/glycosylation of a glycal3-amino-2,3-dideoxysugar rsc.org
Penaresidin ASharpless asymmetric epoxidation, regioselective ring-opening of epoxide, azetidine formation via SN2 reactionD-galactal researchgate.net

These examples underscore the strategic importance of this compound and related azetidine synthons in the stereocontrolled synthesis of complex and biologically relevant natural products. The ability to construct the strained azetidine ring and subsequently functionalize it provides a powerful tool for synthetic chemists.

Reactivity and Reaction Mechanisms of 1 Tosylazetidine 2 Carboxylic Acid

Ring-Opening Reactions of the Strained Azetidine (B1206935) Core

The significant ring strain of the azetidine ring makes it susceptible to cleavage under various conditions, providing a powerful tool for the synthesis of diverse nitrogen-containing compounds. rsc.orgresearchgate.net These ring-opening reactions can be broadly categorized into nucleophilic and electrophilic pathways.

The N-tosyl group activates the azetidine ring, making the ring carbons electrophilic and prone to attack by nucleophiles. nih.gov This activation facilitates ring-opening reactions with a variety of nucleophiles, including alcohols, amines, and thiols. acs.orgnih.gov These reactions typically proceed via an S_N2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile.

For instance, silver(I) salts have been shown to catalyze the regioselective ring-opening of N-tosylazetidines with S-, O-, and N-nucleophiles. acs.orgnih.govacs.org Studies suggest that while a variety of Lewis acids can promote these reactions, the choice of catalyst can influence the regioselectivity of the ring opening. iitk.ac.inresearchgate.net For example, in the presence of certain Lewis acids, the nucleophilic attack can be directed to the more hindered carbon atom of the azetidine ring. researchgate.net The strain of the azetidine ring makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity has been harnessed in the design of inhibitors for enzymes like cysteine proteinases. nih.gov

The table below summarizes some examples of nucleophilic ring-opening reactions of N-tosylazetidines.

NucleophileCatalyst/ConditionsProduct TypeReference
AlcoholsLewis Acids (e.g., Cu(OTf)₂)1,3-Amino ethers iitk.ac.in
AminesAg(I) saltsDiamines acs.orgnih.govacs.org
ThiolsAg(I) saltsThioamines acs.orgnih.govacs.org
IndolesGold(I) catalystsTryptamine derivatives researchgate.net

While less common than nucleophilic pathways, electrophilic activation can also induce ring-opening of the azetidine core. This typically involves the coordination of a Lewis acid or an electrophile to the nitrogen atom of the tosyl group or the carbonyl oxygen of the carboxylic acid. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to attack even by weak nucleophiles.

For example, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an S_N2-type pathway, affording 1,3-amino ethers in good yields and with high enantiomeric excess. iitk.ac.in The reaction is believed to proceed through activation of the azetidine by the Lewis acid, making the ring more susceptible to nucleophilic attack. Furthermore, certain electrophilic halogenating reagents can be activated to facilitate reactions with the azetidine ring. researchgate.net

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the azetidine ring offers a handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The carboxylic acid can be readily converted into esters and amides through standard coupling procedures. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), a method known as Steglich esterification. libretexts.orgnih.gov Similarly, amidation can be carried out by reacting the carboxylic acid with an amine, often facilitated by coupling reagents to form an active intermediate that is then attacked by the amine. libretexts.orgresearchgate.net These reactions are fundamental in peptide synthesis and for modifying the properties of the parent molecule. reddit.com

The general mechanism for these transformations involves the activation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol or amine. researchgate.netlibretexts.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway for 1-tosylazetidine-2-carboxylic acid under certain conditions. This reaction typically requires heating and can be facilitated by the presence of a base or an acid catalyst. libretexts.org The stability of the resulting carbanion or carbocation intermediate plays a crucial role in the feasibility of the decarboxylation process. In some cases, decarboxylation can occur in tandem with other reactions, leading to complex molecular rearrangements. nih.gov

Modifications and Cleavage of the N-Tosyl Group

The N-tosyl group plays a dual role: it activates the azetidine ring towards nucleophilic attack and serves as a protecting group for the nitrogen atom. nih.gov The ability to cleave this group is crucial for accessing the free azetidine or for introducing other substituents on the nitrogen atom.

Detosylation, the removal of the tosyl group, can be achieved under various reductive conditions. Common reagents for this transformation include sodium in liquid ammonia, sodium naphthalenide, and magnesium in methanol. chemrxiv.org The choice of reagent depends on the presence of other functional groups in the molecule. Cleavage of the N-tosyl group is often a key step in the synthesis of biologically active molecules and complex heterocyclic scaffolds. chemrxiv.org

Detosylation Strategies and Regioselectivity

The removal of the N-tosyl group is a critical step in the synthetic manipulation of this compound, enabling further functionalization of the azetidine nitrogen. Various methods have been developed for the detosylation of N-tosylamides and related compounds, which can be broadly categorized into reductive, oxidative, and base-mediated strategies. The choice of method often depends on the other functional groups present in the molecule.

Commonly employed reductive methods, while effective for many N-tosyl compounds, can sometimes lead to cleavage of the azetidine ring. Milder, non-reductive conditions are therefore often preferred. The use of basic conditions for detosylation is a widely explored avenue. Reagents such as sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents can effect detosylation, although the harsh conditions can be incompatible with sensitive functional groups. researchgate.net A milder approach involves the use of cesium carbonate in a mixed solvent system of THF and methanol, which has been shown to be effective for the N-detosylation of indoles and other related heterocycles. researchgate.net Another notable method utilizes sodium azide (B81097) in polar aprotic solvents like DMF or DMSO. thieme-connect.de This reaction proceeds under neutral and mild conditions, affording the detosylated product in good to excellent yields. thieme-connect.de For instance, the treatment of N-tosylpyrroloiminoquinones with sodium azide in DMF leads to efficient detosylation. thieme-connect.de Sodium hydride (NaH) has also been reported to mediate the detosylation of various p-toluenesulfonamides, although care must be taken as excessive NaH can be detrimental in tosylation reactions. lookchem.com

Oxidative methods for the removal of N-aryl groups, such as the p-methoxyphenyl (PMP) group, using ceric ammonium (B1175870) nitrate (B79036) (CAN) are well-established for β-lactams. mdpi.com This strategy involves the oxidation of the aromatic ring, leading to the release of the N-unsubstituted product. mdpi.com While not a direct detosylation, the principle of oxidative N-deprotection is relevant to the broader context of azetidine chemistry.

The regioselectivity of reactions involving this compound is a crucial consideration, particularly in ring-opening reactions. The tosyl group, being a strong electron-withdrawing group, activates the azetidine ring towards nucleophilic attack. The regiochemical outcome of this attack is influenced by both electronic and steric factors. In the ring-opening of N-tosylazetidines, the nucleophile can attack either the C2 or C4 position. The presence of the carboxylic acid group at C2 introduces further electronic bias and steric hindrance, which can direct the regioselectivity of the ring-opening process.

Stereochemical Implications in Reactivity and Chirality Transfer

The stereochemistry of this compound plays a pivotal role in its reactivity and its application as a chiral building block. The C2 position is a stereocenter, and the ability to control and transfer this chirality to subsequent products is a key aspect of its synthetic utility.

The asymmetric synthesis of azetidine-2-carboxylic acid and its derivatives has been a subject of significant research. nih.gov One common strategy involves the use of a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, to direct the stereochemical outcome of the azetidine ring formation. nih.gov This approach allows for the practical preparation of both enantiomers of azetidine-2-carboxylic acid. nih.gov The stereochemical integrity of the C2 center is generally well-maintained during subsequent transformations, allowing for the synthesis of a variety of enantioenriched azetidine derivatives.

The transfer of chirality from the C2 stereocenter is evident in various reactions. For instance, in nucleophilic substitution reactions at the C2 position, the stereochemistry of the product is often dictated by the stereochemistry of the starting material. Base-induced intramolecular cyclization reactions to form bicyclic systems from derivatives of azetidine-2-carboxylic acid can also proceed with a high degree of stereocontrol. nih.gov The inherent chirality of the azetidine scaffold can direct the approach of reagents, leading to the formation of new stereocenters with a predictable configuration.

The stereochemical outcome of reactions can also be influenced by the reaction conditions. For example, the choice of base in aza-Darzens type reactions for the synthesis of aziridines, a related class of three-membered heterocycles, can influence the diastereoselectivity of the reaction. nih.gov Similarly, in the synthesis of functionalized azetidines, the stereoselectivity can be controlled through the use of chiral catalysts or by leveraging the stereochemistry of the starting material.

Catalytic Methodologies for Derivatization and Functionalization of Azetidine Scaffolds

Catalytic methods have emerged as powerful tools for the derivatization and functionalization of azetidine scaffolds, including those derived from this compound. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Lewis acid catalysis has been employed in various transformations of azetidines. Lanthanide triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.orgnih.gov This method proceeds in high yields and tolerates a range of functional groups. frontiersin.orgnih.gov Lewis acids can also catalyze the ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones, a reaction that proceeds stereospecifically. nih.gov Furthermore, Lewis acids like Mg(ClO4)2 or Cu(OTf)2 can catalyze the decarboxylative esterification of carboxylic acids, a reaction that could be applied to the carboxylic acid moiety of this compound. organic-chemistry.org

Palladium-catalyzed reactions have been utilized for the C-H functionalization of alicyclic amines, providing a direct method for introducing new C-C bonds. nih.gov While not directly demonstrated on this compound, this approach holds potential for the late-stage functionalization of the azetidine ring. Palladium catalysis is also used for methylation and arylation of C-H bonds in simple carboxylic acids. nih.gov

Photocatalysis has emerged as a mild and efficient strategy for the synthesis and functionalization of azetidines. Visible-light-mediated aza Paternò-Büchi reactions enable the synthesis of highly functionalized azetidines from imines and alkenes. nih.gov This method is characterized by its mild conditions and operational simplicity. nih.gov Another photocatalytic approach involves a radical strain-release mechanism for the synthesis of azetidines from 1-azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org

The following table summarizes some of the catalytic methodologies applicable to azetidine synthesis and functionalization:

Catalytic MethodCatalyst ExampleReaction TypeReference
Lewis Acid CatalysisLa(OTf)3Intramolecular aminolysis of epoxy amines frontiersin.orgnih.gov
Lewis Acid CatalysisMg(ClO4)2, Cu(OTf)2Decarboxylative esterification organic-chemistry.org
Lewis Acid CatalysisNot specifiedStereospecific ring expansion of aziridine-2-carboxylates nih.gov
Palladium CatalysisPalladium complexesTransannular C-H functionalization nih.gov
Palladium CatalysisPalladium complexesC-H methylation and arylation of carboxylic acids nih.gov
PhotocatalysisIridium complexesAza Paternò-Büchi reaction nih.gov
PhotocatalysisOrganic photosensitizerRadical strain-release functionalization of ABBs chemrxiv.org

Applications of 1 Tosylazetidine 2 Carboxylic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

1-Tosylazetidine-2-carboxylic acid is a prominent example of a chiral building block, a molecule that is incorporated into a larger structure and imparts its chirality to the final product. bldpharm.com The defined stereochemistry at the C2 position of the azetidine (B1206935) ring allows for the synthesis of enantiomerically pure compounds, which is crucial in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities. The tosyl group serves as a robust protecting group for the nitrogen atom, which can be removed under specific conditions to allow for further functionalization. This combination of a stable chiral scaffold and a modifiable protecting group makes it an ideal starting material for a variety of asymmetric transformations. researchgate.netnih.gov

The utility of chiral building blocks like this compound lies in their ability to simplify the synthesis of complex chiral molecules. By starting with a pre-existing stereocenter, chemists can avoid challenging and often low-yielding asymmetric reactions later in the synthetic sequence. This approach is particularly advantageous in the synthesis of pharmaceuticals and natural products, where high stereochemical purity is a critical requirement. sigmaaldrich.com

Incorporation into Peptidomimetic and Conformationally Constrained Architectures

The structural rigidity of the azetidine ring makes this compound an excellent candidate for the synthesis of peptidomimetics and conformationally constrained peptides. mdpi.comnih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as increased stability and oral bioavailability. mdpi.comunibo.it The four-membered ring of the azetidine restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. mdpi.comnih.gov

Precursor to Biologically Relevant Azetidine Derivatives

This compound serves as a key precursor for the synthesis of a wide array of biologically active azetidine derivatives. nih.govwikipedia.org The azetidine ring is a structural motif found in various natural products and synthetic compounds with interesting pharmacological properties. nih.govnih.gov For instance, azetidine-2-carboxylic acid itself is a natural, non-proteinogenic amino acid found in plants like lily of the valley and has been shown to be a toxic analog of proline. wikipedia.orgmedchemexpress.com

The ability to modify the core azetidine structure of this compound allows for the generation of diverse libraries of compounds for biological screening. The tosyl group can be removed and the nitrogen can be functionalized with different substituents. Furthermore, the carboxylic acid group provides a handle for various chemical transformations, including amide bond formation and reduction to an alcohol. These modifications can lead to the discovery of new therapeutic agents. For example, some azetidine derivatives have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease. nih.gov

Utility in Fragment-Based Design and Scaffold Diversification

In modern drug discovery, fragment-based drug design (FBDD) and scaffold diversification are powerful strategies for identifying and optimizing lead compounds. nih.govnih.gov this compound is an ideal starting point for these approaches due to its well-defined three-dimensional structure and multiple points for chemical modification. bldpharm.com

In FBDD, small molecular fragments are screened for their ability to bind to a biological target. Promising fragments are then grown or linked together to create more potent and selective inhibitors. The rigid azetidine core of this compound can serve as a central scaffold onto which different chemical groups can be attached to explore the chemical space around a binding pocket.

Scaffold diversification involves the synthesis of a library of compounds based on a common core structure. The azetidine ring of this compound can be used as a versatile scaffold that can be elaborated in various ways. For example, the carboxylic acid can be converted to a range of functional groups, and the tosyl group can be replaced with other substituents, leading to a diverse set of molecules for high-throughput screening. This approach has been used to generate libraries of carboxylic acid isosteres to aid in the optimization of physicochemical properties of drug candidates. nih.gov

Integration into Diverse Heterocyclic Systems via Ring Expansion and Cycloaddition Reactions

The strained nature of the azetidine ring in this compound makes it susceptible to ring-opening and ring-expansion reactions, providing access to a variety of larger heterocyclic systems. arkat-usa.orgrsc.org These transformations are often catalyzed by transition metals or promoted by heat and can lead to the formation of five-, six-, and seven-membered rings. For example, the ring expansion of N-tosylaziridines, a related three-membered ring system, can yield functionalized azetidines. rsc.org Similarly, azetidine derivatives can undergo ring expansion to form pyrrolidines, piperidines, and other important heterocyclic structures. rsc.org

Cycloaddition reactions are another powerful tool for incorporating the azetidine motif into more complex ring systems. nih.govlibretexts.org These reactions, such as the Diels-Alder reaction, involve the combination of a diene and a dienophile to form a new ring. researchgate.net Derivatives of this compound can be designed to act as either the diene or the dienophile component in these reactions, leading to the synthesis of novel polycyclic architectures. For instance, Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines demonstrate the versatility of related small rings in forming larger heterocycles. rsc.org The reaction of neutral 2-azadienes with acetylenic esters can also lead to the formation of dihydropyridines and pyridines. clockss.org

Azetidine-Derived Ligands and Catalysts in Organometallic Chemistry

Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The C2-symmetric nature of some azetidine derivatives makes them attractive candidates for the development of new chiral ligands for organometallic catalysts. While direct examples of ligands derived from this compound are not extensively documented in the provided context, the principles of using chiral building blocks for ligand synthesis are well-established.

The synthesis of ligands often involves the functionalization of a chiral backbone with coordinating groups such as phosphines, amines, or ethers. The carboxylic acid and the nitrogen atom of this compound provide convenient handles for introducing such functionalities. The resulting azetidine-based ligands could then be complexed with various transition metals to create chiral catalysts for a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The reaction of carboxylic acid derivatives with organometallic reagents like Grignard or Gilman reagents is a fundamental transformation in organic synthesis. youtube.comyoutube.com

Computational and Theoretical Studies on 1 Tosylazetidine 2 Carboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in determining the optimized molecular geometry and electronic properties of azetidine (B1206935) derivatives. For instance, studies on related azetidine-2-carbonitriles have utilized DFT with the B3LYP functional and a 6-31G* basis set to optimize their structures and generate molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), dictates the molecule's reactivity. For example, the polarizability of a molecule, which can be influenced by substituting with electron-deactivating groups like -F, -Cl, -NO2, and -SO3H, has been shown to be a key factor in the biological activity of some azetidine derivatives. nih.govresearchgate.net

Table 1: Calculated Molecular Properties of an Azetidine Derivative

PropertyValueMethod
Optimized EnergyVariesDFT/B3LYP/6-31G
HOMO EnergyVariesDFT/B3LYP/6-31G
LUMO EnergyVariesDFT/B3LYP/6-31G
Dipole MomentVariesDFT/B3LYP/6-31G
This table is illustrative and specific values would need to be calculated for 1-Tosylazetidine-2-carboxylic acid.

Conformational Analysis and Ring Strain Dynamics of Azetidines

Azetidines, as four-membered rings, possess significant ring strain, estimated to be around 25.2 kcal/mol. researchgate.net This is comparable to cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This inherent strain influences the ring's conformation and reactivity. Unlike the planar three-membered cyclopropane (B1198618) ring, four-membered rings like cyclobutane and azetidine can adopt non-planar or "puckered" conformations to alleviate some of the torsional strain that would arise from a planar geometry. saskoer.ca These are often referred to as "butterfly" conformations. saskoer.ca

The puckering of the azetidine ring is a dynamic process, and the presence of substituents, such as the tosyl and carboxylic acid groups in this compound, will influence the preferred conformation and the energy barrier between different puckered states. Computational methods can map out the potential energy surface of the molecule, identifying the most stable conformations and the transition states between them. This understanding is critical as the conformation of the azetidine ring can significantly impact its interaction with biological targets. The ring strain not only affects conformation but also makes the ring susceptible to opening, a characteristic that can be exploited in synthetic chemistry. rsc.orgnih.gov

Reaction Pathway Elucidation and Transition State Analysis of Azetidine Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving azetidines. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. This is particularly valuable for understanding transformations such as ring-opening reactions, cycloadditions, and rearrangements. rsc.org

For example, in the context of photochemical reactions like the aza Paternò–Büchi reaction, which forms azetidines, computational studies can model the excited states of the reacting imine and alkene to understand the stereoselectivity of the cycloaddition. rsc.orgscispace.com Similarly, for the ring-opening of N-substituted azetidines, computational analysis can help identify the transition state for the intramolecular nucleophilic attack, providing insights into the factors that affect the stability of the azetidine ring. nih.gov Understanding these pathways is crucial for designing stable azetidine-containing compounds and for developing new synthetic methodologies. researchgate.netrsc.org

Ligand-Target Binding Prediction and Molecular Docking Simulations of Azetidine-Containing Systems (pre-clinical, theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates. rjptonline.orgrjptonline.org For azetidine-containing systems, docking studies can reveal how the unique four-membered ring and its substituents fit into the active site of a biological target.

In several studies, azetidine derivatives have been docked into the active sites of various enzymes. For instance, azetidine-2-carbonitrile (B3153824) derivatives have been docked with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) to assess their potential as antimalarial agents. nih.govnih.gov Other studies have explored the docking of azetidin-2-one (B1220530) derivatives with targets like the MAO-A enzyme for antidepressant activity, the enoyl-acyl carrier protein reductase for antitubercular activity, and the colchicine (B1669291) site on tubulin for anticancer activity. rjptonline.orgrjptonline.orgnih.govresearchgate.net These simulations provide valuable information on the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rjptonline.org

Table 2: Example of Docking Results for an Azetidine Derivative

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting Residues
Pf-DHODHAzetidine-2-carbonitrile derivativeVariesSpecific amino acids
MAO-AIndole-azetidine derivativeVariesSpecific amino acids
Tubulin2-Azetidinone derivativeVariesSpecific amino acids
This table presents a generalized view of docking studies on azetidine derivatives.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Azetidine Derivatives (molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For azetidine derivatives, QSAR studies have been successfully employed to develop predictive models for their biological activities. For example, a QSAR study on azetidine-2-carbonitriles as antimalarial agents identified the descriptor SpMax2_Bhp (the maximum absolute eigenvalue of the Barysz matrix weighted by polarizability) as being highly influential. nih.govnih.govresearchgate.net This finding guided the design of new derivatives with potentially enhanced activity. nih.gov The robustness of these models is typically assessed using statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and external validation (R²pred). nih.govnih.gov

Table 3: Statistical Parameters of a QSAR Model for Azetidine Derivatives

ParameterValueDescription
0.9465Coefficient of determination
Q²cv0.8981Cross-validated R²
R²pred0.6915External validated R²
Data from a study on azetidine-2-carbonitriles. nih.govnih.gov

Machine Learning and AI Applications in Azetidine Scaffold Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the drug discovery process. oxfordglobal.comfrontiersin.org These technologies can be applied to various stages, from identifying new drug targets to designing novel molecules with desired properties. In the context of azetidine scaffold design, ML and AI can be used to:

Generate novel molecular structures: Generative models can be trained on existing chemical data to propose new azetidine-based molecules that are likely to be active against a specific target. oxfordglobal.com

Predict biological activity and properties: ML models, including deep neural networks, can be trained to predict the activity, toxicity, and pharmacokinetic properties of azetidine derivatives with higher accuracy than traditional QSAR models. frontiersin.org

Optimize synthetic routes: AI can be used to analyze known chemical reactions and propose efficient synthetic pathways for new azetidine-containing compounds.

The application of these advanced computational tools holds great promise for the rational design and development of new therapeutic agents based on the versatile azetidine scaffold. frontiersin.orgdigitellinc.com

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation of 1 Tosylazetidine 2 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Conformational and Chiral Analysis (e.g., Advanced NMR, CD/ORD)

High-resolution spectroscopic methods are indispensable for probing the solution-state structure and stereochemistry of 1-Tosylazetidine-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) provide detailed insights into molecular conformation and chiral identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are powerful for determining the conformation of the strained four-membered azetidine (B1206935) ring. The complete analysis of the proton NMR (¹H NMR) spectrum of L-azetidine-2-carboxylic acid provides a foundational understanding, which can be extended to its N-tosylated derivative. The puckered nature of the azetidine ring results in distinct chemical shifts and coupling constants for the ring protons.

The conformation of the azetidine ring is primarily defined by the vicinal coupling constants (³J) between the protons. For a puckered azetidine ring, the coupling constants between cis and trans protons are different, allowing for the determination of the ring's dihedral angles and, consequently, its pucker amplitude and phase. The introduction of the bulky and electron-withdrawing tosyl group on the nitrogen atom significantly influences the ring conformation and the rotational barrier around the N-Ts bond.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for unambiguous assignment of all proton signals and for providing spatial proximity information, respectively. NOESY cross-peaks between the tosyl group's aromatic protons and the azetidine ring protons can help define the orientation of the tosyl group relative to the ring.

Table 1: Representative ¹H NMR Data for Azetidine-2-carboxylic Acid Derivatives
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Conformational Information
H2 (α-proton)~4.5 - 5.0dd³J(H2,H3a), ³J(H2,H3b)Provides information on the C2-C3 dihedral angles.
H3a, H3b~2.5 - 3.5m²J(H3a,H3b), ³J(H3a,H4a), etc.Differentiates axial vs. equatorial-like positions.
H4a, H4b~3.8 - 4.2m²J(H4a,H4b), ³J(H4a,H3a), etc.Reveals puckering and substituent effects.
Tosyl-CH₃~2.4s-Confirms presence of the tosyl group.
Tosyl-ArH~7.4, ~7.8d, d~8.0Confirms presence and substitution of the tosyl group.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

CD and ORD are chiroptical techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by a chiral molecule. These methods are exceptionally sensitive to the stereochemical environment. For this compound, the primary chromophores are the tosyl group's aromatic ring and the carboxylic acid group.

The CD spectrum of a chiral molecule like this is characterized by specific electronic transitions that give rise to positive or negative Cotton effects. The sign and magnitude of these effects are directly related to the absolute configuration of the stereocenter at C2. While the carboxylic acid n→π* transition around 210-220 nm is inherently chiral, the electronic transitions of the tosyl group (around 220 nm and 260-270 nm) become chirally perturbed by the adjacent stereocenter, providing a strong spectroscopic signature. As a proline analogue, the CD spectrum is expected to show distinct patterns indicative of its constrained ring structure. The spectrum can be compared with computational models or with spectra of structurally related compounds of known absolute configuration to assign the (R) or (S) configuration.

Chromatographic Methods for Chiral Purity Determination (e.g., Chiral HPLC, GC)

The determination of enantiomeric purity is a critical aspect of characterizing chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for separating the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a wide range of chiral carboxylic acids.

The separation can be performed in normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal resolution. The acidic nature of the analyte often necessitates the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase to suppress ionization and improve peak shape. An alternative "indirect" method involves derivatizing the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral silica gel column.

Table 2: Typical Chiral HPLC Method Parameters
ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Temperature 25 °C
Expected Outcome Baseline separation of (R)- and (S)-enantiomers.

Chiral Gas Chromatography (GC)

For GC analysis, the low volatility of this compound necessitates a derivatization step. The carboxylic acid is typically converted into a more volatile ester, such as a methyl or ethyl ester. The resulting derivative can then be separated on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. This method is highly sensitive and can be used to determine very high levels of enantiomeric excess.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive technique for determining the absolute configuration and detailed three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry, including the puckering of the azetidine ring.

To determine the absolute configuration of an enantiomerically pure sample, the analysis relies on the phenomenon of anomalous dispersion, particularly when heavier atoms like sulfur (present in the tosyl group) are in the structure. The analysis of Bijvoet pairs in the diffraction data allows for the calculation of the Flack parameter, which provides a statistical measure of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.

The crystal structure would reveal key solid-state features, such as intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid group) that dictate the crystal packing. This information is invaluable for understanding the physical properties of the compound. Although the crystal structure of L-lysine, one of the 20 common amino acids, was only recently determined, the methodologies for amino acids are well-established.

Table 3: Information Obtained from X-ray Crystallography
ParameterSignificance
Unit Cell Dimensions Defines the basic repeating unit of the crystal lattice.
Space Group Describes the symmetry elements within the crystal.
Bond Lengths & Angles Provides precise geometric data for the molecule.
Torsional Angles Defines the conformation of the azetidine ring (puckering).
Flack Parameter Unambiguously determines the absolute configuration (R or S).
Hydrogen Bonding Reveals intermolecular interactions governing crystal packing.

Mass Spectrometry for Mechanistic Pathway Interrogation and Derivatization Analysis (beyond basic identification)

Mass spectrometry (MS) is a powerful tool for molecular weight determination, but its advanced applications, particularly tandem mass spectrometry (MS/MS), are crucial for structural elucidation and mechanistic studies.

Mechanistic Pathway Interrogation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of this compound. In tandem MS (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, key fragmentation pathways would likely include:

Loss of the Tosyl Group: Cleavage of the N-S bond.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety.

Ring Opening: Fragmentation of the strained azetidine ring.

Cleavage of the Tosyl Moiety: A characteristic peak at m/z 91 corresponding to the tropylium ion, and at m/z 155 for the tosyl group itself.

By studying the fragmentation of isotopically labeled analogues or reaction intermediates, MS/MS can be used to interrogate reaction mechanisms, identifying transient species and elucidating transformation pathways.

Derivatization Analysis

The analysis of carboxylic acids by techniques like LC-MS can be challenging due to poor retention on reversed-phase columns and inefficient ionization. Chemical derivatization can overcome these limitations. The carboxylic acid group can be reacted with a variety of reagents to attach a moiety that enhances chromatographic retention and/or ionization efficiency. For example, coupling the carboxylic acid with an amine-containing reagent (amidation) can introduce a readily protonated site, significantly improving signal intensity in positive-ion electrospray ionization (ESI). This approach not only improves sensitivity but can also be used to introduce specific tags for targeted analysis in complex mixtures.

Medicinal Chemistry and Chemical Biology Perspectives of 1 Tosylazetidine 2 Carboxylic Acid Analogues

Design Principles for Azetidine-Based Bioactive Molecules and Probes

The design of bioactive molecules and chemical probes based on the azetidine (B1206935) scaffold is a strategic process rooted in the pursuit of novel chemical space and optimized molecular properties. Azetidine-based ring systems, while historically prominent in the form of β-lactam antibiotics, are increasingly utilized in their fully reduced form in modern drug discovery. nih.govresearchgate.net A primary design principle involves leveraging the azetidine core to create structurally diverse and densely functionalized libraries of compounds. nih.gov This is achieved by synthesizing various fused, bridged, and spirocyclic ring systems from a core azetidine template. nih.govresearchgate.net

A data-driven approach is crucial, where key physicochemical properties are calculated and filtered at the design stage to tailor library members for specific biological applications. nih.govresearchgate.net These properties include:

Molecular Weight (MW)

Topological Polar Surface Area (TPSA)

Lipophilicity (LogP, LogD)

Number of Rotatable Bonds

Hydrogen Bond Donors (HBD) and Acceptors (HBA)

These parameters are especially critical when designing molecules to target the central nervous system (CNS), which demands stringent properties to facilitate blood-brain barrier penetration. nih.govresearchgate.net The synthesis of all possible stereochemical permutations of a scaffold is another key principle, as it allows for the thorough investigation of stereo/structure-activity relationships (SSAR) in biological systems. nih.govacs.org

For chemical probes, the design incorporates the core bioactive azetidine molecule, a chemical linker, and an affinity tag (e.g., biotin). nih.gov The linker, often a flexible polyethylene (B3416737) glycol (PEG) chain, is designed to be long enough to minimize steric hindrance between the support matrix and the interaction of the small molecule with its biological target. nih.gov This design facilitates affinity-based pull-down assays to identify the molecular targets of the bioactive compound. nih.govresearchgate.net

Structure-Activity Relationship Hypotheses for Azetidine Scaffolds (molecular level, excluding human trial outcomes)

The study of Structure-Activity Relationships (SAR) for azetidine scaffolds is fundamental to optimizing their biological activity. A key hypothesis in azetidine-based drug design is that the constrained, three-dimensional nature of the four-membered ring can confer favorable binding geometries and pre-organize substituents for optimal interaction with a biological target. The ability to access and test all stereochemical permutations of an azetidine scaffold is critical for developing a comprehensive understanding of its stereo/structure-activity relationships (SSAR). nih.govacs.org

At the molecular level, SAR hypotheses are tested by systematically modifying the azetidine core and observing the impact on target engagement. This includes:

Substitution Pattern: The position and nature of substituents on the azetidine ring profoundly influence activity. In the development of inhibitors for Mycobacterium tuberculosis Lysyl-tRNA synthetase (LysRS), capping a previously unsubstituted nitrogen atom in the scaffold was explored to reduce the number of hydrogen bond donors and modulate activity. acs.org

Ring Conformation and Stereochemistry: The relative orientation of substituents (cis/trans isomerism) and the absolute stereochemistry (R/S configuration) are critical. The synthesis of distinct stereoisomers of functionalized azetidines allows for direct comparison of their biological effects, isolating the impact of three-dimensional structure on activity. nih.gov

Scaffold Extension and Fusion: Extending the azetidine with additional rings to create fused or spirocyclic systems can explore larger regions of a target's binding pocket. nih.govresearchgate.net For instance, an extended azetidine was synthesized to probe interactions within the LysRS enzyme, confirming the interaction via crystallography, although this particular modification did not translate to cellular potency due to poor permeability. acs.org

These hypotheses are iteratively refined through cycles of chemical synthesis and biological testing, guiding the optimization of lead compounds toward enhanced potency and selectivity.

Role as a Proline Mimic and its Impact on Peptide Conformation and Function

L-azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a lower homologue of L-proline, differing by the absence of one methylene (B1212753) group in its four-membered ring. nih.gov This structural similarity allows it to be mistakenly incorporated into proteins in place of proline during biosynthesis, an event with significant consequences for protein structure and function. nih.govnih.gov

The incorporation of Aze into a peptide chain induces distinct conformational changes compared to proline:

Increased Flexibility: Energy computations have shown that peptides containing Aze are generally more flexible than their proline-containing counterparts. nih.gov This is attributed to a reduction in the steric clashes and repulsive noncovalent interactions between the ring atoms and adjacent residues. nih.gov

Destabilization of Ordered Structures: The increased flexibility results in an entropic effect that reduces the stability of ordered secondary structures, such as helices, relative to a disordered state. nih.gov Specifically, the collagen-like near-extended conformation is energetically less favorable for Aze than for Pro, which helps explain why Aze substitution destabilizes the collagen triple helix. nih.gov

Alteration of Peptide Bond Isomerism: Proline residues uniquely influence the cis/trans isomerization of the preceding peptide bond. The introduction of an Aze residue can perturb this equilibrium. In a study of a tetrapeptide containing three proline residues followed by an Aze residue, both cis and trans peptide bonds were observed, whereas a similar peptide with alternating Aze and Pro residues adopted an all-cis conformation. nih.gov This indicates that Aze can disrupt the typical secondary structure induced by consecutive proline residues. nih.gov

Functionally, the misincorporation of Aze leads to proteotoxic stress. nih.govnih.gov The resulting alterations in protein conformation can lead to misfolded proteins, triggering a global stress response in the cell, such as the unfolded protein response (UPR). nih.govresearchgate.net

Modulating Protein-Ligand Interactions through Azetidine Incorporation (theoretical and biochemical studies)

The incorporation of an azetidine ring into a ligand is a powerful strategy for modulating its interaction with a protein target. The unique structural and conformational properties of the azetidine ring, particularly when used as a proline mimic, can be exploited to fine-tune binding affinity and specificity.

From a theoretical and biochemical standpoint, the primary mechanism of modulation is through conformational constraint. As a proline mimic, L-azetidine-2-carboxylic acid imparts different structural biases on a peptide backbone compared to proline. nih.gov Computational energy analyses show that Aze-containing peptides are more flexible, which can alter the entropic cost of binding to a protein. nih.gov While proline residues often stabilize specific turns or helical structures crucial for protein-protein interactions (PPIs), the substitution with Aze can destabilize these pre-organized conformations. nih.gov This destabilization can either weaken a desired interaction or, conversely, be used to disrupt a pathological PPI.

Therapeutic Target Identification and Validation through Azetidine Derivatives (mechanistic, pre-clinical)

Azetidine derivatives have been instrumental in the identification and validation of novel therapeutic targets in pre-clinical research across various diseases. By designing potent and selective azetidine-based inhibitors and probes, researchers can interrogate the function of specific proteins and validate their role in disease pathology.

Key Research Findings with Azetidine Derivatives

Therapeutic AreaTargetRole of Azetidine DerivativeKey Finding
Oncology MerTK (Receptor Tyrosine Kinase)Small molecule inhibitorAn azetidine-benzoxazole substituent was key to discovering potent and selective MerTK inhibitors that demonstrated in vivo target engagement, validating MerTK as a viable cancer therapeutic target. bohrium.com
Infectious Disease M. tuberculosis LysRSSmall molecule inhibitorAn azetidine-containing compound was optimized as a potent inhibitor of the bacterial Lysyl-tRNA synthetase (LysRS), demonstrating efficacy in mouse models and validating LysRS as a target for tuberculosis treatment. acs.org
Neuroinflammation P2Y12 ReceptorBrain-permeable PET TracerAn azetidine-containing molecule was developed as a PET tracer with high affinity for the P2Y12 receptor, enabling in vivo imaging of microglia and validating P2Y12R as a biomarker for neuroinflammation. acs.org

These examples highlight how the azetidine scaffold serves as a versatile template for creating sophisticated chemical tools. In the case of MerTK, a receptor tyrosine kinase implicated in tumor immune evasion, the discovery of potent azetidine-based inhibitors provided the necessary tools to probe its function and confirm its potential as an immuno-oncology target. bohrium.com Similarly, the development of azetidine derivatives that selectively inhibit the Mycobacterium tuberculosis LysRS enzyme, without significantly affecting the human orthologue, validated this enzyme as a crucial target for developing new anti-tubercular agents. acs.org Furthermore, the design of an azetidine-based PET tracer for the P2Y12 receptor has allowed for the non-invasive study of microglia activity in the brain, validating the receptor's role in neuroinflammatory processes. acs.org

Azetidine-Based Scaffolds in Prodrug Design and Molecular Delivery Strategies (molecular design, excluding human outcomes)

The molecular design of azetidine-based scaffolds makes them well-suited for applications in prodrug development and molecular delivery strategies. Prodrugs are inactive or less active precursors that are metabolically converted into the active drug within the body, a strategy often used to improve pharmacokinetic properties such as solubility, permeability, or site-specific delivery.

The design of an azetidine-based prodrug would leverage the chemical reactivity of the scaffold. For example, the nitrogen atom of the azetidine ring can be functionalized with a promoiety that is designed to be cleaved by a specific enzyme (e.g., an esterase or amidase) that is abundant at the target site. A tosyl group, as in 1-tosylazetidine-2-carboxylic acid, or other N-acyl or N-sulfonyl groups, could be designed for selective enzymatic or chemical cleavage under specific physiological conditions, thereby releasing the active pharmacophore.

Furthermore, the azetidine scaffold itself can be used to tune the physicochemical properties of a molecule to enhance its delivery profile. As demonstrated in the development of CNS-focused libraries, the azetidine core can be embedded within larger structures to control parameters like lipophilicity and polar surface area. nih.gov This control is central to molecular delivery strategies. By systematically modifying the azetidine scaffold, a molecule can be engineered to have:

Improved solubility for better formulation.

Enhanced membrane permeability to cross biological barriers like the intestinal wall or the blood-brain barrier. nih.gov

Reduced efflux by transporters that can prematurely remove a drug from its target cell.

These design principles allow the azetidine scaffold to serve not just as part of the active pharmacophore but also as a tunable carrier element in sophisticated drug delivery systems.

Emerging Research Frontiers and Future Directions for 1 Tosylazetidine 2 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex organic syntheses to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. While specific literature on the flow synthesis of 1-tosylazetidine-2-carboxylic acid is still emerging, the modular synthesis of functionalized azetidines is an active area of research that lends itself to these technologies. bris.ac.uknih.gov

Recent developments in multicomponent reactions for the synthesis of substituted azetidines highlight the potential for adaptation to flow chemistry. bris.ac.uknih.gov These methods, which often involve the sequential addition of reagents to a core azetidine (B1206935) precursor, can be streamlined in a continuous flow setup, allowing for rapid diversification and library synthesis. The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to improved yields and selectivities in the synthesis of complex azetidine derivatives.

Table 1: Strategies for Modular Azetidine Synthesis Amenable to Flow Chemistry

StrategyDescriptionKey FeaturesPotential Application to this compound
Multicomponent Reactions Sequential addition of multiple reactants to a strained precursor like azabicyclo[1.1.0]butane to generate highly substituted azetidines. bris.ac.uknih.govHigh modularity, rapid access to diverse structures.Derivatization of the azetidine ring post-synthesis.
Electrophilic Azetidinylation Use of azetidinyl trichloroacetimidates to directly install the azetidine ring onto various nucleophiles. rsc.orgchemrxiv.org"Any-stage" installation of the azetidine motif.Synthesis of precursors to this compound or its derivatives.
Photochemical Cycloadditions Visible-light-mediated [2+2] photocycloadditions to form the azetidine ring. rsc.orgMild reaction conditions, use of light as a traceless reagent.Potential for greener synthesis of the azetidine core.

Applications in Supramolecular Chemistry and Advanced Materials Science

The conformational rigidity and defined stereochemistry of the azetidine ring make it an attractive component for the design of novel supramolecular assemblies and advanced materials. Research in this area is exploring how the unique structural features of azetidine derivatives can be harnessed to create polymers and materials with tailored properties.

A notable advancement is the anionic ring-opening copolymerization of N-(tolylsulfonyl)azetidines. This process allows for the creation of linear poly(trimethylenimine) and block copolymers with controlled molecular weights and low dispersity. The resulting polymers have potential applications in various material science domains. Furthermore, the synthesis of azetidine-based energetic materials highlights the utility of the strained four-membered ring in developing materials with high energy density. chemrxiv.orgnih.gov

Table 2: Azetidine-Based Advanced Materials

Material TypeSynthetic ApproachKey PropertiesPotential Applications
Linear Poly(trimethylenimine) Anionic ring-opening copolymerization of N-(tolylsulfonyl)azetidines.Controlled molecular weight, low dispersity.Advanced polymers, functional materials.
Azetidine-Based Energetic Materials Visible-light-mediated aza Paternò–Büchi reaction. chemrxiv.orgnih.govHigh energy density, potential as melt-castable explosives.Energetic materials, propellants.
Functionalized Macrocycles Incorporation of aminoazetidine units into cyclic peptides. nih.govInduces specific turn conformations, enhances proteolytic stability.Peptidomimetics, drug delivery systems.

Green Chemistry Innovations in Azetidine Research

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and their intermediates, with a focus on reducing waste, using less hazardous reagents, and improving energy efficiency. While the synthesis of this compound has traditionally involved multi-step procedures, recent research into azetidine synthesis is embracing greener methodologies. bris.ac.uk

Solvent-controlled regioselective reactions also present a green alternative for the synthesis of aziridine (B145994) and azetidine derivatives, avoiding the need for non-green activation strategies. nih.gov These methods are being explored for their potential to create complex molecules from simple precursors in a more environmentally benign manner.

Expanding the Scope of Bioorthogonal Chemistry with Azetidine Derivatives

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has become a powerful tool for studying biomolecules. nih.govkinxcdn.comnih.gov The unique structural and chemical properties of azetidine derivatives make them promising candidates for the development of novel bioorthogonal probes.

The synthesis of functionalized azetidines that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), is a key area of interest. mdpi.com For example, an azetidine ring can be functionalized with an azide (B81097) or an alkyne group, allowing it to be selectively ligated to a complementary-functionalized biomolecule. The synthesis of macrocyclic peptides containing a 3-aminoazetidine unit that can be modified via a click-based approach demonstrates the feasibility of this strategy. nih.gov This opens up possibilities for using this compound as a scaffold to create a new generation of bioorthogonal tools for imaging, diagnostics, and drug delivery.

Table 3: Bioorthogonal Reactions Relevant to Azetidine Derivatives

Reaction TypeDescriptionKey FeaturesPotential Role of Azetidine Derivatives
Staudinger Ligation Reaction between an azide and a phosphine (B1218219) to form an aza-ylide, which can be trapped to form a stable amide bond. nih.govnih.govFirst widely used bioorthogonal reaction, no catalyst required.Azetidines functionalized with an azide can be labeled with phosphine probes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction between a strained cyclooctyne (B158145) and an azide without the need for a copper catalyst. nih.govmdpi.comCopper-free, suitable for live-cell imaging.Azetidine derivatives can carry either the azide or a strained alkyne moiety.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene. ambeed.comExtremely fast reaction kinetics.Azetidines can be functionalized with strained alkenes for rapid labeling with tetrazine probes.

Chemogenetic and Optogenetic Applications of Azetidine-Modified Systems (exploratory)

Chemogenetics and optogenetics are cutting-edge techniques that allow for the remote control of cellular activity using small molecules or light, respectively. acs.orgumich.eduspbu.rursc.orgresearchgate.net The incorporation of non-natural amino acids, such as azetidine derivatives, into proteins is an exploratory avenue for creating novel chemogenetic and optogenetic systems.

The proline analog, L-azetidine-2-carboxylic acid, is known to be mis-incorporated into proteins, leading to proteotoxic stress. researchgate.net This inherent biological activity suggests that engineered proteins containing azetidine derivatives could be designed to respond to specific chemical or light-based stimuli. For instance, an azetidine-containing protein could be rendered inactive until a specific small molecule binds to it, or until it is exposed to light of a particular wavelength, which could induce a conformational change or cleave a photolabile protecting group.

While direct applications of this compound in this field are yet to be extensively reported, the synthesis of azetidine analogs as potent inhibitors of neurotransmitter uptake highlights their potential to modulate neuronal function. nih.govnih.gov This suggests that azetidine-modified systems could be developed to precisely control neuronal signaling pathways, offering new tools for neuroscience research and potentially new therapeutic strategies.

New Methodologies for C-H Functionalization of Azetidine Rings

Direct C-H functionalization is a powerful strategy for the efficient synthesis of complex molecules by avoiding pre-functionalization steps. nih.gov Recent advances in transition-metal catalysis have enabled the selective functionalization of C-H bonds in the azetidine ring, opening up new avenues for the diversification of azetidine-containing compounds.

Palladium- and rhodium-catalyzed reactions have been successfully employed for the C-H arylation and alkylation of N-protected azetidine-2-carboxylic acid derivatives. organic-chemistry.orgnih.govrsc.orgnih.govrsc.orgnih.govprinceton.edu These methods allow for the direct introduction of various substituents onto the azetidine scaffold with high regio- and stereoselectivity. The ability to functionalize the C-H bonds of the azetidine ring provides a modular approach to a wide range of derivatives that would be difficult to access through traditional methods. This is particularly valuable for creating libraries of compounds for drug discovery and for the synthesis of complex natural products containing the azetidine motif.

Table 4: Catalytic Systems for C-H Functionalization of Azetidines

Catalyst SystemType of FunctionalizationKey FeaturesReference
Palladium(II) with a chiral hydroxamic acid ligand Enantioselective β-C(sp³)–H arylation of cyclobutanecarboxylic acid derivatives.High enantioselectivity.Not directly on azetidines, but relevant methodology.
Rhodium(III) with a chiral phosphoric acid ligand Enantioselective C-H amination.High enantiomeric ratios for aziridine synthesis, applicable to other heterocycles. researchgate.net
Palladium(II) with mono-N-protected amino acid (MPAA) ligands Enantioselective C(sp²)–H functionalization.Ligand-accelerated catalysis, high enantioselectivity.General method with potential for azetidine functionalization.
Rhodium complexes Carbonylation at sp³ C−H bonds adjacent to a nitrogen atom.Direct introduction of a carbonyl group. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.